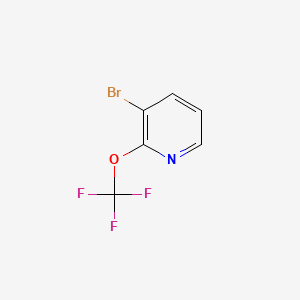
Picropodophyllotoxin-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Picropodophyllotoxin-d3 is the labelled analogue of Picropodophyllotoxin . It specifically inhibits the activity and downregulates the cellular expression of IGF1R without interfering with activities of other growth factor receptors .
Synthesis Analysis
A novel biotransformation process of podophyllotoxin to produce picropodophyllotoxin was developed using Pseudomonas aeruginosa as a biocatalyst . The highest conversion of podophyllotoxin was obtained when Pseudomonas aeruginosa CCTCC AB93066 was used .Molecular Structure Analysis
The molecular formula of Picropodophyllotoxin-d3 is C22H19D3O8 . The structure of Picropodophyllotoxin-d3 includes a tetracyclic group going from dioxole ring (A) to the lactone ring (D), four oxygen atoms located at the functional groups lactone, methoxys, secondary alcohol and oxoles, and ring E with alpha-configuration located at position 1 .Chemical Reactions Analysis
Picropodophyllotoxin derivatives can induce cell cycle G2/M arrest and DNA/RNA breaks by targeting tubulin and topoisomerase II . The site-specific isomerization and hydrolization of podophyllotoxin occurred during its biotransformation process by P. aeruginosa .Physical And Chemical Properties Analysis
Picropodophyllotoxin-d3 has a molecular weight of 417.42 . It has a boiling point of 597.9±50.0°C at 760 mmHg and a melting point of 201-207°C . The density of Picropodophyllotoxin-d3 is 1.4±0.1 g/cm3 . It is soluble in Chloroform .科学的研究の応用
Antitumor Applications
Deoxypodophyllotoxin has emerged as a significant compound from herbal medicine, demonstrating potent anticancer properties. Its role as a precursor for the synthesis of cytostatic drugs like etoposide phosphate and teniposide highlights its importance in cancer therapy. Studies have shown that DPT possesses anti-tumor, anti-proliferative, anti-inflammatory, and anti-allergic properties, making it a valuable medicinal agent. However, further in vivo studies and clinical trials are needed to develop new anti-cancer agents using DPT, especially considering the challenges in obtaining DPT from natural sources and the need for establishing alternative resources for its production (Khaled, Jiang, & Zhang, 2013).
Mechanisms of Action
Picropodophyllotoxin and its derivatives have been studied for their mechanisms of action in tumor cells. For instance, a novel podophyllotoxin glucoside, 4DPG, demonstrated potent antiproliferative effects on various cancer cell lines by blocking cell cycle in the mitotic phase and inducing apoptosis through disrupting the microtubule skeleton. This cytotoxicity is attributed to the compound's ability to inhibit microtubule assembly at low concentrations, thus inducing apoptosis, and qualifies 4DPG as a potential antitumor drug (Qi et al., 2005).
Cellular Impact and Drug Resistance
Research also suggests that Picropodophyllotoxin does not induce cell death via the insulin-like growth factor-I receptor (IGF-IR), a notable distinction that may impact its application in cancer treatment strategies (Linder, Shoshan, & Gupta, 2007).
Anti-cancer Activity and Cellular Mechanisms
Picropodophyllotoxin has been shown to exert various biological effects, including anti-proliferation activity. Studies on colorectal cancer cells revealed that PPT induced apoptosis, cell cycle arrest at the G1 phase, and ROS generation, implicating the activation of the p38 MAPK signaling pathway in its mechanism of action (Lee et al., 2021).
特性
IUPAC Name |
(5R,5aR,8aS,9R)-9-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19+,20-/m0/s1/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGVMLPVUAXIQN-IWIYTUSESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)[C@H]2[C@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Picropodophyllotoxin-d3 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Oxabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B591982.png)
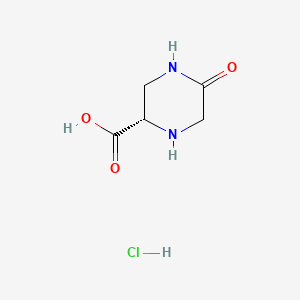

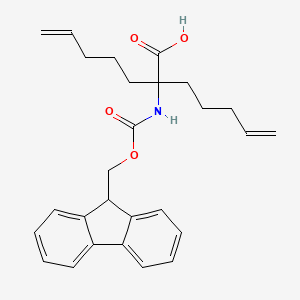
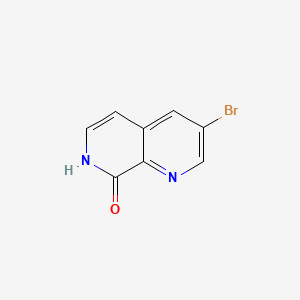

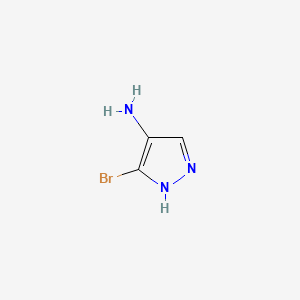
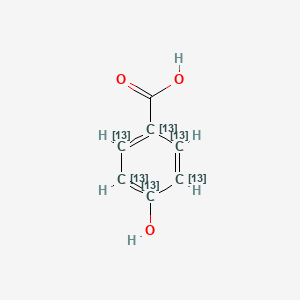
![3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B591997.png)
![3-Bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B591998.png)


